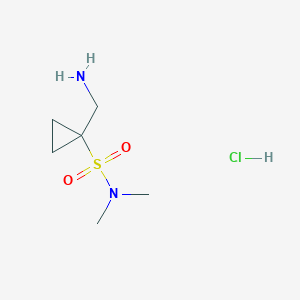

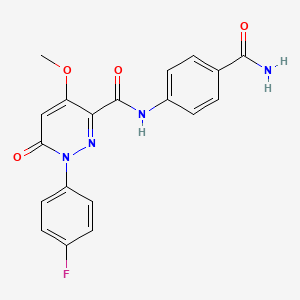

![molecular formula C14H15F3N2O4 B2524417 Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate CAS No. 318247-30-2](/img/structure/B2524417.png)

Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate, is a highly functionalized molecule that is part of a broader class of compounds with potential biological activity. The related compounds in the provided papers include various pyrrole and pyridine derivatives, which are often explored for their potential as pharmaceutical agents due to their diverse biological activities.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported using different strategies. For instance, the synthesis of 4-(anilino)pyrrole-2-carboxamides as novel androgen receptor antagonists was achieved by introducing bulky N-alkyl groups to increase binding affinity and potency for growth inhibition of androgen-dependent cells . Another approach involved a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, which allows for the introduction of substituents at the pyrrole nitrogen . These methods highlight the versatility of pyrrole chemistry in generating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray diffraction. For example, the structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was confirmed by FTIR, NMR spectroscopy, and single-crystal X-ray analysis . Similarly, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline was determined, revealing coplanarity between the pyrrolidine and benzene rings . These studies are crucial for understanding the conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives can be influenced by the substituents present on the molecule. For instance, the UV-irradiation of methyl 4-pyridinecarboxylate in methanol leads to methoxylation at different positions depending on the presence of oxygen or nitrogen . This demonstrates the susceptibility of pyrrole derivatives to undergo photochemical reactions, which could be exploited in synthetic applications or may have implications for their stability under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are often characterized by their spectroscopic signatures and their solid-state behavior. Mass spectrometry, infrared, and proton NMR spectroscopies have been used to study a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, providing insights into their hydrogen bonding capabilities . Density functional theory (DFT) calculations have also been employed to predict the properties of these compounds, such as the HOMO-LUMO gap, which is related to their chemical reactivity . These analyses are essential for the rational design of new compounds with desired physical and chemical characteristics.

科学的研究の応用

Androgen Receptor Antagonists

Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate and its derivatives have been explored for their potential as novel androgen receptor (AR) antagonists. These compounds, including 4-(anilino)pyrrole-2-carboxamides, show promise in targeting androgen receptors, particularly in the context of prostate cancer cells with mutated nuclear androgen receptors (Wakabayashi et al., 2008).

Radiopharmaceuticals

Research has also focused on the synthesis of radiolabeled versions of this compound for potential use in diagnostic imaging and therapy. This includes the development of radio-labeled leukotriene inhibitors, such as SCH 37224, which have applications in the study of inflammatory diseases (Duelfer & Gala, 1991).

NMR Spectroscopy in Chlorinated Compounds

The compound and its related derivatives have been used in nuclear magnetic resonance (NMR) studies, particularly for characterizing chlorinated compounds. The one-bond chlorine-isotope effect in 13C NMR has been employed to identify chlorinated carbons in these compounds' structures (Irvine et al., 2008).

Inhibitors of 11β-Hydroxysteroid Dehydrogenase

These compounds have been investigated as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, with potential implications for the treatment of type-2 diabetes. Studies have focused on the synthesis of carbon-13 and carbon-14 labeled inhibitors for drug metabolism and pharmacokinetics research (Latli et al., 2017).

Development of Immunoassays

Synthesis of analogues of this compound has been undertaken for the development of immunoassays. These studies aim to produce antibodies for detecting specific metabolites, such as trans-3'-hydroxycotinine, a major metabolite of cotinine (Desai & Amin, 1991).

Safety and Hazards

特性

IUPAC Name |

methyl 4-hydroxy-1-[[3-(trifluoromethyl)phenyl]carbamoyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O4/c1-23-12(21)11-6-10(20)7-19(11)13(22)18-9-4-2-3-8(5-9)14(15,16)17/h2-5,10-11,20H,6-7H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFANPHGIUWHMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

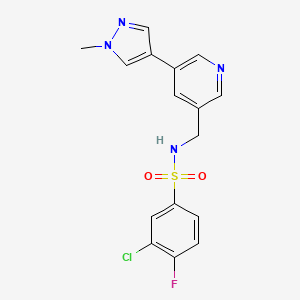

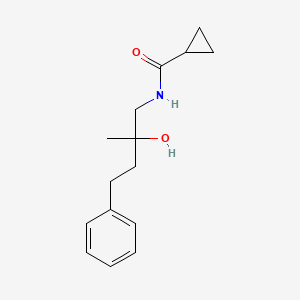

![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)

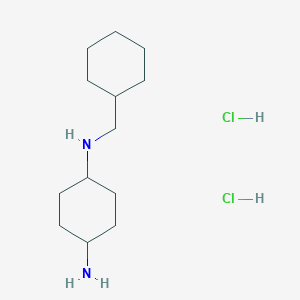

![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)

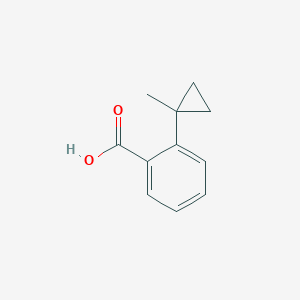

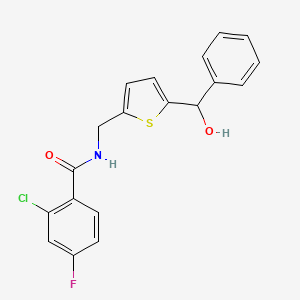

![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)

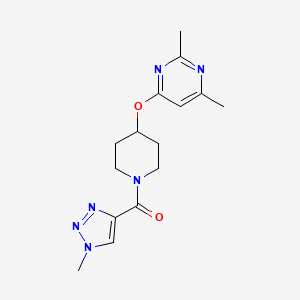

![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)

![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)

![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)